![molecular formula C9H6ClNO2 B086844 5-Chloro-7-methylisatin CAS No. 14389-06-1](/img/structure/B86844.png)
5-Chloro-7-methylisatin
Overview
Description
5-Chloro-7-methylisatin is a unique chemical compound with the empirical formula C9H6ClNO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Chloro-7-methylisatin is represented by the SMILES stringCc1cc (Cl)cc2C (=O)C (=O)Nc12
. The molecular weight is 195.60 . Physical And Chemical Properties Analysis
5-Chloro-7-methylisatin is a powder that can range in color from orange to red to brown . The compound has a molecular weight of 195.60 .Scientific Research Applications
Bioprocessing
5-Chloro-7-methylisatin may be used in bioprocessing, which involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products .
Cell Culture and Transfection
This compound could be used in cell culture and transfection, a process where certain types of cells are grown under controlled conditions, and foreign DNA is introduced into them .
Food and Beverage Lab Solutions
5-Chloro-7-methylisatin might be used in food and beverage lab solutions. This could involve testing for the presence of certain compounds or contaminants in food and beverages .
Pharma and Biopharma
This compound could be used in the pharmaceutical and biopharmaceutical industry, possibly in drug discovery, development, or production .
Real-Time PCR
5-Chloro-7-methylisatin may be used in real-time PCR (Polymerase Chain Reaction), a laboratory method used to make many copies of a specific DNA segment .
Semiconductor Analysis
This compound might be used in the analysis of semiconductors, which are materials widely used in electronics .
Safety and Hazards
properties
IUPAC Name |
5-chloro-7-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQLYHDZZPAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327150 | |
Record name | 5-Chloro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methylisatin | |
CAS RN |
14389-06-1 | |
Record name | 5-Chloro-7-methylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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